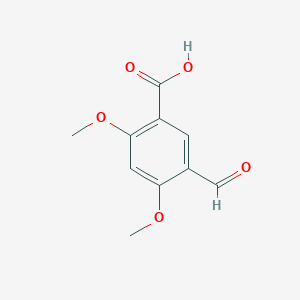

5-Formyl-2,4-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-9(15-2)7(10(12)13)3-6(8)5-11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKWLIOJJAETJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633300-30-8 | |

| Record name | 5-formyl-2,4-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Formyl 2,4 Dimethoxybenzoic Acid

De Novo Synthetic Routes and Strategies

The construction of the 5-Formyl-2,4-dimethoxybenzoic acid scaffold from simpler, readily available precursors can be achieved through several strategic pathways. These routes are designed to control the regioselective introduction of the formyl and carboxyl groups onto the dimethoxybenzene core.

Multi-step Convergent and Divergent Synthesis

Conversely, a divergent synthesis begins with a common intermediate that is diversified to produce a range of related compounds, including the target molecule. This approach is particularly useful for creating a library of analogs for structure-activity relationship studies. A potential divergent route could start from a central dimethoxybenzene core, which is then selectively functionalized at the 1, 4, and 5 positions to introduce the carboxylic acid and formyl groups.

Regioselective Functionalization Approaches

Precise control over the position of substituent introduction is paramount in the synthesis of polysubstituted aromatics like this compound. Several classic and modern formylation reactions can be employed for the regioselective introduction of the aldehyde group.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings. science.govreddit.comresearchgate.netorganic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). scirp.orgsemanticscholar.orgresearchgate.netsemanticscholar.orgscirp.org The electron-donating nature of the two methoxy (B1213986) groups in a 2,4-dimethoxybenzoic acid precursor activates the aromatic ring, directing the electrophilic Vilsmeier reagent to the vacant position with the highest electron density, which is the C5 position.

Another relevant method is the Duff reaction , which employs hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid. scirp.orgnih.govgoogle.com This reaction is particularly effective for the ortho-formylation of phenols, but can also be applied to other activated aromatic systems. The regioselectivity is governed by the directing effects of the existing substituents.

The Rieche formylation offers an alternative route, using dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid. commonorganicchemistry.com The choice of Lewis acid and reaction conditions can influence the regioselectivity of the formylation.

Utilization of Precursors and Starting Materials

The selection of appropriate starting materials is a critical aspect of any synthetic strategy. For the synthesis of this compound, several precursors can be considered.

A common and logical starting point is 2,4-dimethoxybenzoic acid . google.comresearchgate.net This commercially available compound already possesses the desired arrangement of the carboxyl and methoxy groups. The primary challenge then becomes the regioselective formylation at the C5 position.

Alternatively, the synthesis can commence from 3,5-dimethoxyphenol . rsc.orgorgsyn.org This precursor would require the introduction of both the carboxyl and formyl groups. A possible sequence could involve an initial formylation reaction, followed by carboxylation.

Another potential starting material is resorcinol , which can be selectively methylated to yield 3-methoxyphenol (B1666288) and subsequently 1,3-dimethoxybenzene (B93181). researchgate.net Further functionalization would then be required to introduce the carboxylic acid and formyl groups at the desired positions.

Optimized Reaction Conditions and Yield Enhancement Protocols

Maximizing the yield and purity of this compound necessitates the careful optimization of reaction conditions. Key parameters that can be fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

In the context of the Vilsmeier-Haack reaction, the stoichiometry of the Vilsmeier reagent and the reaction temperature are crucial. An excess of the reagent can sometimes lead to side reactions, while insufficient amounts may result in incomplete conversion. Temperature control is also critical to prevent decomposition of the starting material or product. reddit.com

The choice of solvent can significantly impact the reaction rate and selectivity. science.govresearchgate.netelsevierpure.comcdnsciencepub.com Solvents such as 1,4-dioxane, tetrahydrofuran, and toluene (B28343) have been reported for the generation of the Vilsmeier reagent. scirp.orgsemanticscholar.orgresearchgate.netscirp.org For the formylation step itself, polar aprotic solvents are often employed.

Table 1: Potential Optimization Parameters for the Vilsmeier-Haack Formylation of 2,4-Dimethoxybenzoic Acid

| Parameter | Variation | Expected Outcome |

| Formylating Agent | POCl₃/DMF, SOCl₂/DMF | Optimization of reagent for higher yield and selectivity. |

| Solvent | Dichloromethane, 1,2-Dichloroethane, DMF | Influence on solubility, reaction rate, and work-up. |

| Temperature | 0 °C to Room Temperature to 60 °C | Control of reaction kinetics and minimization of byproducts. |

| Reaction Time | 1 to 24 hours | Determination of optimal time for maximum conversion. |

| Work-up Procedure | Aqueous hydrolysis, Base neutralization | Efficient isolation and purification of the final product. |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally benign processes. Key aspects to consider include atom economy, the use of greener solvents, and the development of catalytic methods.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.comresearchgate.netresearchgate.net Synthetic routes with high atom economy are preferred as they generate less waste. For instance, addition and rearrangement reactions generally have higher atom economy than substitution and elimination reactions. Analyzing the atom economy of different synthetic routes to this compound can guide the selection of the most sustainable pathway.

The use of hazardous solvents is a major concern in chemical synthesis. The development of synthetic protocols that utilize greener solvents , such as water, supercritical fluids, or ionic liquids, is a key goal of green chemistry. scielo.br Research into performing formylation reactions in these alternative media could significantly reduce the environmental impact of the synthesis. scirp.orgsemanticscholar.orgresearchgate.netscirp.org

Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of reagents required and often lead to milder reaction conditions. The development of catalytic formylation reactions, potentially using transition metal catalysts or organocatalysts, would be a significant advancement in the green synthesis of this compound.

Scalability Considerations for Academic and Preparative Synthesis

The transition from a laboratory-scale synthesis to a larger, preparative scale introduces a new set of challenges that must be addressed. Key considerations for the scalable synthesis of this compound include reaction kinetics, heat transfer, and purification methods.

Reactions that are easily controlled on a small scale may become difficult to manage on a larger scale. For instance, exothermic reactions like the Vilsmeier-Haack reaction require efficient heat dissipation to prevent runaway reactions. researchgate.netmt.com Careful monitoring of the reaction temperature and the use of appropriate cooling systems are crucial for safe and controlled scale-up.

The choice of purification method is also critical for preparative synthesis. While chromatography is a powerful tool for purification on a small scale, it can be impractical and costly for large quantities of material. Crystallization, distillation, and extraction are often more suitable for large-scale purification.

Process optimization for scalability also involves considering the cost and availability of starting materials and reagents. The development of a robust and economically viable synthetic route is essential for the successful preparative synthesis of this compound.

Chemical Transformations and Derivatization of 5 Formyl 2,4 Dimethoxybenzoic Acid

Reactions Involving the Formyl Group

The aldehyde functionality in 5-Formyl-2,4-dimethoxybenzoic acid is a primary site for a range of chemical modifications, including oxidation, reduction, carbon-carbon bond formation, and nucleophilic addition.

Oxidation Reactions

The formyl group can be readily oxidized to a second carboxylic acid group, yielding 2,4-dimethoxy-1,5-benzenedicarboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific documented examples of the oxidation of this compound are not prevalent in readily available literature, analogous transformations are widely reported. For instance, the oxidation of similar aromatic aldehydes, such as 5-hydroxymethylfurfural, to the corresponding dicarboxylic acid can be achieved using various oxidizing agents, including metal catalysts in the presence of oxygen or air. Common reagents for such transformations include potassium permanganate (B83412) (KMnO4), nitric acid (HNO3), and catalytic systems like cobalt-manganese-bromide. The choice of oxidant and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions.

Reduction Reactions

The formyl group is susceptible to reduction to a hydroxymethyl group (-CH2OH), affording 5-(hydroxymethyl)-2,4-dimethoxybenzoic acid. This conversion is typically accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for the selective reduction of aldehydes in the presence of carboxylic acids. The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. More potent reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the aldehyde and the carboxylic acid. Therefore, for the selective reduction of the formyl group, milder and more specific reagents are preferred.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Condensations)

The electrophilic nature of the formyl group's carbonyl carbon makes it an excellent substrate for various carbon-carbon bond-forming reactions. These reactions are pivotal for extending the carbon skeleton and introducing new functional groups.

Aldol and Knoevenagel Condensations: In the presence of a base, this compound can undergo condensation reactions with compounds containing active methylene (B1212753) groups. For example, the Knoevenagel condensation of aromatic aldehydes with malononitrile (B47326) is a well-established method for the synthesis of benzylidenemalononitrile (B1330407) derivatives nih.govresearchgate.neteurekaselect.comnih.gov. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine-functionalized framework, and can often be performed under mild conditions, including at room temperature and in solvents like ethanol nih.gov. The electron-withdrawing nature of the substituents on the aromatic ring can influence the efficiency of the condensation reaction nih.gov.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. In this reaction, a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide treated with a strong base, reacts with the aldehyde to form an alkene wikipedia.org. This reaction is highly versatile and allows for the introduction of a double bond with specific stereochemistry. While direct examples with this compound are not extensively documented, the reaction of 4-formylbenzoic acid in a one-pot Wittig reaction demonstrates the feasibility of this transformation on similar structures researchgate.net.

| Reaction Type | Reagent/Catalyst | Product Type |

| Knoevenagel Condensation | Malononitrile, weak base (e.g., piperidine) | 2-((2,4-dimethoxy-5-carboxyphenyl)methylene)malononitrile |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | 5-(ethenyl)-2,4-dimethoxybenzoic acid |

Nucleophilic Additions to the Carbonyl Moiety

The carbonyl group of the aldehyde is susceptible to nucleophilic attack by various heteroatom nucleophiles, most notably amines, to form imines or Schiff bases. The formation of a Schiff base involves the condensation of a primary amine with the aldehyde, typically under acid catalysis, with the elimination of a water molecule. These reactions are fundamental in the synthesis of a wide array of biologically active and industrially important compounds. The reaction of substituted aldehydes with amine derivatives, catalyzed by a natural acid, has been reported for the synthesis of novel Schiff bases researchgate.net.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound provides another handle for derivatization, primarily through reactions such as esterification and amidation.

Esterification and Amidation Strategies

Esterification: Carboxylic acids can be converted to esters by reaction with an alcohol in the presence of an acid catalyst. This reaction is a cornerstone of organic synthesis. For example, the synthesis of methyl 5-formyl-2-methoxybenzoate, a compound structurally similar to the target molecule, has been achieved by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst or by reacting methyl o-anisate with hexamethylenetetramine in trifluoroacetic acid prepchem.com. The synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate also highlights the feasibility of esterifying complex benzoic acid derivatives researchgate.net.

Decarboxylation Pathways

The decarboxylation of benzoic acid derivatives is a significant transformation that typically requires forcing conditions unless the aromatic ring is sufficiently activated by electron-donating groups. For 2,4-dimethoxybenzoic acid, which lacks the 5-formyl group, acid-catalyzed decarboxylation proceeds through a mechanism involving protonation of the electron-rich aromatic ring. researchgate.net The reaction is accelerated in acidic solutions, and the rate is dependent on the acidity, which is consistent with the formation of the conjugate acid of the carboxylic acid. researchgate.net This protonated species exists in equilibrium with a higher energy tautomer where the ring itself is protonated, enabling the crucial carbon-carbon bond cleavage. researchgate.net

The mechanism for the related 2,4-dimethoxybenzoic acid involves initial protonation of the carboxyl group, followed by the nucleophilic attack of water to form a hydrated intermediate. Subsequent protonation of the aromatic ring at the position alpha to the carboxyl group yields a pre-decarboxylation intermediate. researchgate.net This intermediate is stabilized by the resonance effects of the methoxy (B1213986) groups at the ortho- and para-positions. researchgate.net The final step is the cleavage of the C-C bond, releasing 1,3-dimethoxybenzene (B93181) and protonated carbonic acid. researchgate.net

In the case of this compound, the presence of the electron-withdrawing formyl group at the 5-position significantly influences this pathway. The formyl group deactivates the aromatic ring towards electrophilic attack (in this case, protonation), which is a key step in the decarboxylation mechanism. This deactivation would destabilize the positively charged intermediate required for C-C bond cleavage. researchgate.net Consequently, the acid-catalyzed decarboxylation of this compound is expected to be substantially more difficult than that of its non-formylated counterpart, likely requiring much stronger acidic conditions or higher temperatures to proceed at a comparable rate.

| Compound | Key Substituents | Effect on Decarboxylation Rate | Rationale |

| 2,4-Dimethoxybenzoic acid | Two electron-donating methoxy groups | Accelerated | Methoxy groups stabilize the required cationic intermediate through resonance. researchgate.net |

| This compound | Two methoxy groups, one electron-withdrawing formyl group | Retarded | The formyl group destabilizes the cationic intermediate, hindering the ring protonation step. researchgate.net |

Carboxylic Acid Activation and Coupling Reactions

The carboxylic acid moiety of this compound is a versatile functional group that can be activated to participate in a variety of coupling reactions, most notably the formation of amides and esters. This transformation is a cornerstone of organic synthesis, particularly in the creation of peptides and other complex molecules. uantwerpen.be The activation is typically achieved in situ using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine or alcohol. uantwerpen.be

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and are often used in solid-phase peptide synthesis. uantwerpen.be

The general process for amide bond formation involves the activation of the carboxylic acid, followed by the addition of the desired amine. uantwerpen.be A potential complication in coupling reactions with this compound is the presence of the reactive aldehyde group. Depending on the specific reagents and reaction conditions, the formyl group might undergo side reactions. In such cases, it may be necessary to protect the aldehyde, for example, as an acetal, before performing the coupling reaction, followed by a deprotection step to regenerate the formyl group in the final product.

| Reagent Class | Example Reagent | Activation Intermediate |

| Carbodiimides | EDC, DCC | O-Acylisourea |

| Uronium Salts | HATU, HBTU | Activated Ester |

| Phosphonium Salts | PyBOP, PyAOP | Activated Ester |

Transformations of the Dimethoxybenzene Moiety

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. For this compound, the ring contains two strongly activating, ortho,para-directing methoxy groups and two deactivating, meta-directing groups (formyl and carboxyl). uci.edu

The directing effects of these groups on the available positions (C3 and C6) can be summarized as follows:

2-Methoxy group (-OCH₃): Activating; directs incoming electrophiles to its ortho (C3) and para (C5, blocked) positions.

4-Methoxy group (-OCH₃): Activating; directs incoming electrophiles to its ortho positions (C3 and C5, blocked).

1-Carboxyl group (-COOH): Deactivating; directs incoming electrophiles to its meta positions (C3 and C5, blocked).

5-Formyl group (-CHO): Deactivating; directs incoming electrophiles to its meta position (C3).

As shown in the table below, all four substituents direct an incoming electrophile to the C3 position. The powerful activating and directing influence of the two methoxy groups, which synergistically favor this position, overwhelmingly determines the regiochemical outcome. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur with high selectivity at the C3 position. libretexts.orglibretexts.org

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) |

| -COOH | C1 | Deactivating | Meta | C3 |

| -OCH₃ | C2 | Activating | Ortho, Para | C3 |

| -OCH₃ | C4 | Activating | Ortho | C3 |

| -CHO | C5 | Deactivating | Meta | C3 |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides and related compounds that is mechanistically distinct from SN1 and SN2 reactions. libretexts.org The SNAr mechanism typically requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. vapourtec.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The parent this compound molecule is not a suitable substrate for a typical SNAr reaction. It lacks a conventional leaving group and is substituted with two potent electron-donating methoxy groups, which enrich the ring with electron density and would destabilize the anionic Meisenheimer intermediate.

However, under specific and often harsh conditions, methoxy groups themselves can act as leaving groups in SNAr reactions, particularly when the ring is activated by exceptionally strong electron-withdrawing groups like a nitro group. nih.gov While the formyl and carboxyl groups are electron-withdrawing, their activating effect is weaker than that of a nitro group. Therefore, displacing one of the methoxy groups on this compound via an SNAr pathway would be exceptionally challenging and is not a commonly observed transformation. A reaction would only be conceivable with a highly reactive nucleophile under forcing conditions.

O-Demethylation Methodologies

The cleavage of the aryl methyl ether bonds in the dimethoxybenzene moiety is a valuable transformation for accessing the corresponding phenol (B47542) and catechol derivatives. A variety of reagents can accomplish this O-demethylation, with common methods relying on Lewis acids like boron tribromide (BBr₃) or strong protic acids.

A particularly effective and environmentally conscious method involves the use of mineral acids, such as hydrochloric acid (HCl), in high-temperature pressurized water. uantwerpen.be This approach has been shown to be efficient for a range of aromatic methyl ethers. In this protocol, the substrate is heated in water with a catalytic amount of acid, leading to high yields of the corresponding phenolic products. uantwerpen.be

Applying this methodology to this compound could potentially yield three different products: the monodemethylated phenols (5-formyl-2-hydroxy-4-methoxybenzoic acid and 5-formyl-4-hydroxy-2-methoxybenzoic acid) or the fully demethylated catechol (5-formyl-2,4-dihydroxybenzoic acid). The selectivity of the demethylation can be influenced by the reaction conditions and the specific electronic and steric environment of each methoxy group. Reagents like BBr₃ sometimes show selectivity for methoxy groups ortho to a carbonyl function due to a chelation effect, which might favor cleavage at the C2 position. In contrast, high-temperature acidic hydrolysis may be less selective, potentially leading to a mixture of products or complete demethylation depending on the reaction time and temperature. uantwerpen.be

Advanced Multi-component Reactions Utilizing this compound (e.g., Passerini Reaction)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov The Passerini reaction, first reported in 1921, is a classic MCR that involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.gov

The structure of this compound is unique in that it contains both the carboxylic acid and the aldehyde functionalities required for the Passerini reaction within the same molecule. This bifunctional nature makes it a highly valuable substrate for advanced synthetic applications. When reacted with an isocyanide, this compound can undergo an intramolecular or intermolecular reaction.

In a straightforward intermolecular Passerini reaction, the three components—the aldehyde group of one molecule, the carboxylic acid group of a second molecule, and an isocyanide—would react. However, the most synthetically powerful application involves an intramolecular reaction where both functional groups of a single molecule of this compound react with an isocyanide. This process can lead to the formation of complex lactones or be used in polymerization reactions.

The mechanism of the Passerini reaction is believed to proceed through a concerted, trimolecular pathway in aprotic solvents. nih.gov The reaction is initiated by the interaction of the carboxylic acid and the aldehyde, which then reacts with the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product. wikipedia.org

For example, the reaction of this compound with tert-butyl isocyanide would yield a product where the isocyanide has added to the formyl carbon, and the resulting intermediate is trapped by the internal carboxylic acid, leading to a cyclic α-acyloxy amide derivative. Such reactions demonstrate the utility of MCRs in rapidly building molecular complexity from strategically designed starting materials. researchgate.netbohrium.com

Stereoselective and Enantioselective Transformations of this compound

While specific documented examples of stereoselective and enantioselective transformations involving this compound are not extensively reported in readily available scientific literature, the chemical functionalities present in the molecule—an aldehyde, a carboxylic acid, and a substituted aromatic ring—are frequently targeted in asymmetric synthesis. The principles of stereoselective and enantioselective reactions can be applied to this compound, primarily by targeting the prostereogenic formyl group.

The aldehyde functional group is a common site for the creation of new stereocenters. In theory, this compound could undergo a variety of stereoselective additions to its carbonyl group. These reactions are typically mediated by chiral catalysts or employ chiral auxiliaries to control the stereochemical outcome.

General Strategies for Stereoselective Aldehyde Transformations:

Enantioselective Nucleophilic Addition: The aldehyde group is susceptible to attack by various nucleophiles. By employing chiral catalysts, such as those based on proline, cinchona alkaloids, or metal complexes with chiral ligands, the addition of nucleophiles like organozinc reagents, Grignard reagents, or enolates can be rendered enantioselective. This would lead to the formation of chiral secondary alcohols.

Chiral Auxiliaries: An alternative approach involves the temporary attachment of a chiral auxiliary to the molecule. wikipedia.orgsigmaaldrich.com For instance, the carboxylic acid group of this compound could be coupled with a chiral alcohol or amine. wikipedia.org This chiral auxiliary would then direct the stereochemical course of subsequent reactions at the aldehyde, such as a reduction or an addition reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed, yielding an enantiomerically enriched product.

Organocatalysis: Asymmetric organocatalysis is a powerful tool for the enantioselective functionalization of aldehydes. wikipedia.org Chiral amines, for example, can react with the aldehyde to form a transient chiral enamine or iminium ion, which then reacts with a nucleophile or electrophile in a stereocontrolled manner.

Plausible, though not explicitly documented, transformations for this compound could include:

Asymmetric Aldol Reactions: The aldehyde could act as an electrophile in an aldol reaction with a ketone or another aldehyde. The use of a chiral catalyst, such as a proline derivative, could control the formation of new stereocenters.

Asymmetric Allylation and Propargylation: The addition of allyl or propargyl groups to the aldehyde can be achieved with high enantioselectivity using chiral reagents or catalysts, such as chiral boranes or silanes.

Asymmetric Reductions: The stereoselective reduction of the aldehyde to a primary alcohol can be accomplished using chiral reducing agents, such as those derived from borohydrides modified with chiral ligands.

It is important to note that the electronic and steric properties of the dimethoxy and carboxylic acid substituents on the benzene ring would influence the reactivity and the stereoselectivity of any such transformation. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group would affect the electrophilicity of the aldehyde's carbonyl carbon. Furthermore, the steric bulk of the ortho-methoxy group could play a role in directing the approach of incoming reagents.

While the direct application of these methods to this compound requires empirical validation, the established principles of asymmetric synthesis provide a clear framework for how such transformations could be designed and executed.

Applications of 5 Formyl 2,4 Dimethoxybenzoic Acid As a Building Block in Advanced Organic Synthesis

Role in Natural Product Synthesis and Analogues

While not a natural product itself, the structural motifs within 5-Formyl-2,4-dimethoxybenzoic acid are present in numerous naturally occurring compounds, making it a strategic starting material for their synthesis. The dimethoxy-substituted aromatic ring is a common feature in many alkaloids, flavonoids, and polyketides, where it often plays a crucial role in the molecule's biological activity.

The true synthetic power of this compound lies in the orthogonal reactivity of its formyl and carboxylic acid groups. These functional groups serve as handles for key carbon-carbon and carbon-heteroatom bond-forming reactions essential for elaborating complex natural product skeletons. For instance, a closely related compound, 2-formyl-4,6-dimethoxybenzoic acid, serves as a critical fragment in the total synthesis of zearalenone, a mycoestrogenic macrolide. d-nb.info Similarly, the synthesis of Pallidol, a resveratrol (B1683913) dimer, commences from 3,5-dimethoxybenzoic acid, highlighting the importance of this substitution pattern in constructing complex polyphenolic natural products. google.com

The formyl group of this compound can readily participate in reactions such as Wittig olefination to introduce carbon-carbon double bonds, or reductive amination to build side chains. The carboxylic acid group can be converted into esters, amides, or other functionalities to connect different parts of a target molecule. This allows chemists to strategically assemble complex structures step-by-step.

Table 1: Potential Synthetic Transformations for Natural Product Synthesis

| Functional Group | Reaction Type | Product Functionality | Relevance |

|---|---|---|---|

| Formyl (-CHO) | Wittig Reaction | Alkene | Forms carbon-carbon double bonds, common in polyketides. |

| Grignard Reaction | Secondary Alcohol | Introduces new stereocenters and functional groups. | |

| Reductive Amination | Amine | Creates side chains found in many alkaloids. | |

| Carboxylic Acid (-COOH) | Esterification | Ester | Links molecular fragments, key step in macrolide synthesis. |

| Amidation | Amide | Forms peptide bonds or links to amino-containing fragments. |

Construction of Heterocyclic Systems (e.g., Oxadiazole Derivatives)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is an excellent precursor for their construction. The formyl and carboxylic acid groups can be used in concert to build a variety of ring systems.

A prominent example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netsphinxsai.com These five-membered heterocycles are known to possess a wide range of biological activities. The general synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles often starts from a substituted benzoic acid. nih.govresearchgate.net The carboxylic acid is first converted to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a benzohydrazide. nih.gov This key intermediate can then be cyclized with another carboxylic acid (or its derivative) in the presence of a dehydrating agent like phosphorus oxychloride to yield the 1,3,4-oxadiazole ring. researchgate.netnih.gov

In the case of this compound, this strategy would produce an oxadiazole ring bearing the 5-formyl-2,4-dimethoxyphenyl substituent. The formyl group remains available for subsequent reactions, allowing for the creation of a library of diverse compounds from a single heterocyclic core. This "late-stage functionalization" is a powerful strategy in drug discovery.

Table 2: General Synthetic Scheme for 1,3,4-Oxadiazole Synthesis from a Benzoic Acid

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Esterification | Substituted Benzoic Acid, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄) | Ethyl Benzoate (B1203000) Derivative |

| 2. Hydrazinolysis | Ethyl Benzoate Derivative | Hydrazine Hydrate (N₂H₄·H₂O) | Benzohydrazide Derivative |

This established methodology can be directly applied to this compound to access novel oxadiazole structures. sphinxsai.comnih.govresearchgate.net

Design and Synthesis of Complex Organic Scaffolds

In modern drug discovery and chemical biology, there is a high demand for novel, three-dimensional molecular scaffolds that can be used to explore new areas of chemical space. This compound is an ideal starting point for the synthesis of such scaffolds due to its trifunctional nature. The presence of an aldehyde, a carboxylic acid, and an electron-rich aromatic ring on a single molecule provides multiple points for diversification. cymitquimica.com

The reactivity of the formyl group facilitates condensation reactions, while the carboxylic acid group can be readily converted to an ester or amide. The aromatic ring itself can undergo electrophilic substitution, although the existing methoxy (B1213986) groups will direct incoming groups to specific positions. This allows for the programmed and selective synthesis of complex structures. For example, one could perform a Wittig reaction on the aldehyde, followed by an amidation of the carboxylic acid, and finally a bromination on the aromatic ring, with each step adding a new layer of complexity and a new vector for diversification.

This "build-and-functionalize" strategy is central to the creation of libraries of compounds for high-throughput screening. The use of functionalized benzoic acids as foundational building blocks is a well-established practice for generating these complex molecular libraries. cymitquimica.com The unique substitution pattern of this compound makes it a particularly attractive scaffold for creating novel chemical entities with potential biological or material properties.

Precursor for Specialty Organic Materials

The applications of this compound extend beyond medicinal chemistry into the realm of materials science. Functionalized aromatic carboxylic acids are known to be useful precursors for a variety of specialty materials, including polymers, dyes, and functional nanoparticles. ontosight.ai

The carboxylic acid functionality can be used as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The rigid, substituted aromatic core would be incorporated into the polymer backbone, influencing its thermal and mechanical properties.

The combination of the electron-donating methoxy groups and the electron-withdrawing formyl and carboxyl groups creates a "push-pull" electronic system, which is a common design feature in organic dyes and pigments. The specific substitution pattern influences the molecule's absorption and emission of light, and further reactions at the formyl or carboxyl groups could be used to tune these properties or to anchor the dye to a surface.

Furthermore, benzoic acid-functionalized nanoparticles have been developed for applications in catalysis. nih.gov The carboxylic acid group is ideal for anchoring the molecule to a metal oxide surface, while the other functional groups (like the formyl group on this compound) could be used to introduce catalytic sites or other functionalities onto the nanoparticle surface.

Mechanistic Investigations of Reactions Involving 5 Formyl 2,4 Dimethoxybenzoic Acid

Reaction Kinetics and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insights into the rates and energetics of reactions involving 5-Formyl-2,4-dimethoxybenzoic acid. These studies are fundamental to understanding reaction mechanisms and optimizing conditions.

Reaction Kinetics: The kinetics of reactions involving the functional groups of this compound are often studied using related substituted benzaldehydes and benzoic acids. For instance, the oxidation of substituted benzaldehydes typically exhibits first-order kinetics with respect to both the aldehyde and the oxidizing agent. asianpubs.orgsphinxsai.com

A key tool for elucidating the electronic effects of substituents on reaction rates is the Hammett plot. In the oxidation of para-substituted benzaldehydes, a linear Hammett plot with a positive ρ value is often observed. asianpubs.orgpsu.edu This indicates that electron-withdrawing groups accelerate the reaction by stabilizing a developing negative charge in the transition state. For the oxidation of the formyl group in this compound, the electron-withdrawing nature of the carboxylic acid group (a meta-director to the formyl group) would be expected to influence the reaction rate.

Another significant kinetic feature arises from the ortho-relationship between the formyl and carboxyl groups. In the hydrolysis of esters derived from similar ortho-acylbenzoic acids, neighboring group participation by the formyl group has been demonstrated to cause significant rate enhancements. psu.edursc.orgresearchgate.net This intramolecular catalysis proceeds through a cyclic intermediate, leading to exceptionally small enthalpies of activation and large negative entropies of activation. psu.edunstl.gov.cn

The acid-catalyzed decarboxylation of the closely related 2,4-dimethoxybenzoic acid shows a rate dependence on solution acidity consistent with specific acid catalysis, where the reaction rate levels off at high acidity, indicating the formation of the conjugate acid of the reactant is a key step. researchgate.net

Interactive Data Table: Activation Parameters for Alkaline Hydrolysis of Ortho-Acyl-Substituted Esters

| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Relative Rate |

| Methyl 2-formylbenzoate | 43.1 | -121 | High |

| Methyl 2,6-diformylbenzoate | - | - | ~35x faster than 2-formyl |

| 2-Formylphenyl acetate (B1210297) | 38.5 | -155 | High |

| 2,6-Diformyl-4-methylphenyl acetate | - | - | ~23x faster than 2-formyl |

Data compiled from studies on related compounds to illustrate the effect of ortho-acyl groups. psu.edunstl.gov.cn

Thermodynamic Studies: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are crucial for determining the feasibility and position of equilibrium for a reaction. For substituted benzoic acids, thermodynamic data like enthalpies of sublimation have been determined experimentally. ifremer.fr Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for calculating the thermodynamic properties of reactants, intermediates, and transition states. researchgate.netbeilstein-journals.org For example, in the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, DFT calculations were employed to assess the energetics of different proposed pathways, ruling out mechanisms that would involve high-energy intermediates like protonated CO2. researchgate.net In Diels-Alder reactions involving substituted furans, reaction enthalpies (ΔHr) have been calculated to range from exothermic (-4 kcal/mol) to significantly endothermic (11 kcal/mol), highlighting the strong influence of substituents on the reaction thermodynamics. nih.gov

Transition State Analysis and Reaction Pathways

Understanding the structure of the transition state and the sequence of elementary steps (the reaction pathway) is at the heart of mechanistic chemistry.

Transition State Analysis: The transition state is a high-energy, transient configuration along the reaction coordinate. Its structure and energy determine the kinetic barrier of a reaction. Computational methods are widely used to model transition states. For reactions involving aldehydes, DFT calculations have successfully optimized transition state geometries to explain stereochemical outcomes. researchgate.netpnas.orgpsu.edu For instance, in the allylation of substituted benzaldehydes, the calculated free energy of activation for different transition states can predict which enantiomer will be formed preferentially. researchgate.net These calculations often reveal subtle non-covalent interactions, such as π-stacking or steric repulsion, that govern the energy of the transition state and thus the reaction's selectivity. pnas.org

Reaction Pathways: this compound can undergo reactions via several distinct pathways, primarily involving its three functional groups.

Oxidation of the Formyl Group: The aldehyde can be oxidized to a second carboxylic acid group. A common pathway for this transformation is the Baeyer-Villiger oxidation. The mechanism involves the nucleophilic addition of a peroxy acid to the aldehyde's carbonyl carbon to form a tetrahedral intermediate, often called the Criegee intermediate. researchgate.net This is followed by the migratory insertion of either a hydride or the aryl group. For aldehydes, hydride migration is typical, leading to the formation of a carboxylic acid. psu.edu

Neighboring Group Participation: As mentioned, the ortho-formyl group can act as an internal nucleophile in reactions at the carboxylic acid function (or its ester derivatives). During the alkaline hydrolysis of a methyl ester, the hydroxide (B78521) ion attacks the formyl group to form a hemiacetal anion. This anion then acts as an intramolecular nucleophile, attacking the ester carbonyl to form a cyclic lactone intermediate, which subsequently hydrolyzes to yield the final products. psu.edulibretexts.org This pathway is significantly faster than the direct intermolecular attack of hydroxide on the ester. libretexts.org

Acid-Catalyzed Decarboxylation: The decarboxylation of 2,4-dimethoxybenzoic acid in strong acid is believed to proceed through a pathway that involves initial protonation of the carboxylic acid. researchgate.net This is followed by a rate-determining C-C bond cleavage. DFT studies suggest a mechanism involving covalent hydration by a water molecule at the carbon bearing the carboxyl group, which facilitates the cleavage without forming an energetically unfavorable protonated CO2 species. The two methoxy (B1213986) groups play a crucial role in stabilizing the positive charge that develops on the aromatic ring during this process. researchgate.net

Catalyst Design and Performance Evaluation in Transformations

Catalysis is essential for achieving efficient and selective transformations of this compound. Catalyst design focuses on creating active species that can lower the activation energy of a desired reaction pathway.

Catalyst Design: The functionalization of C-H bonds in benzoic acids is a significant area of research. Palladium catalysts are prominent in this field. For the meta-C-H olefination of benzoic acid derivatives, systems using Pd(OAc)₂ in combination with a mono-N-protected amino acid (MPAA) ligand, such as Ac-Gly-OH, have been developed. scispace.com These ligands are crucial for both reactivity and selectivity. Iridium complexes, such as (Cp*IrCl₂)₂, have been used for the C-H functionalization and H/D exchange of benzoic acids, demonstrating the utility of different transition metals. acs.org For oxidative amidation reactions, which couple carboxylic acids with formamides, copper-based metal-organic frameworks (MOFs) have been shown to be effective catalysts. rsc.org

Performance Evaluation: The performance of a catalyst is evaluated using several metrics, including yield, selectivity, Turnover Number (TON), and Turnover Frequency (TOF). acs.org TON represents the total number of substrate molecules converted per catalyst site before deactivation, while TOF is the rate of conversion per catalyst site per unit time. rsc.orgresearchgate.net

In the Pd-catalyzed meta-olefination of benzoic acids, catalyst performance is highly dependent on the reaction conditions. For example, increasing the loading of the Ac-Gly-OH ligand from 20 mol% to 60 mol% can increase the reaction yield from 50% to nearly 100%. The choice of oxidant and co-oxidant (e.g., Cu(OAc)₂) also dramatically affects the outcome. scispace.com For iridium-catalyzed H/D exchange on benzoic acid, high levels of deuterium (B1214612) incorporation and significant turnover numbers were achieved, but only when an additive like sodium acetate was present, highlighting the importance of the reaction medium in catalyst performance. acs.org

Interactive Data Table: Catalyst Performance in Benzoic Acid Functionalization

| Reaction | Catalyst System | Metric | Value/Result |

| meta-Olefination | Pd(OAc)₂ / Ac-Gly-OH | Yield | Up to 99% |

| meta-Olefination | Pd(OAc)₂ / Ac-Gly-OH | TON | Not specified, but catalytic |

| H/D Exchange | (Cp*IrCl₂)₂ | TON | >20 |

| Oxidative Amidation | Cu-MOF | Yield | 69-95% |

Data compiled from studies on benzoic acid and its derivatives to illustrate catalyst performance metrics. scispace.comacs.orgrsc.org

Solvent Effects and Reaction Medium Optimization

The solvent is not merely an inert medium but can profoundly influence reaction rates, selectivity, and even the operative mechanism.

According to the Hughes-Ingold rules, an increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants, and decelerate reactions where the charge is diminished in the transition state. wikipedia.org For the reaction between diazodiphenylmethane (B31153) and benzoic acid, kinetic studies across 43 aprotic solvents showed that the rate is governed by a combination of solvent polarity, polarizability, and basicity. rsc.org

In the oxidation of benzaldehydes in mixed aqueous-organic solvents, such as acetic acid-water, the reaction rate is observed to increase as the polarity of the medium increases (i.e., with a lower proportion of acetic acid). asianpubs.org This suggests that the transition state is more polar than the reactants and is better stabilized by more polar solvents.

The self-association of benzoic acids is also highly solvent-dependent. In apolar solvents or those with low hydrogen-bond accepting ability, benzoic acids predominantly exist as hydrogen-bonded dimers. acs.org In contrast, solvents with a strong hydrogen-bond accepting character can interact with the carboxylic acid group, breaking up the dimers and solvating the monomeric form. This speciation in solution can significantly impact reaction kinetics and crystallization behavior. acs.orgdiva-portal.org

Optimizing the reaction medium is therefore critical. In the iridium-catalyzed H/D exchange of benzoic acid, a 1:1 mixture of D₂O/CD₃OD was found to be the optimal solvent system for achieving the highest turnover numbers. acs.org The addition of salts or buffers can also be crucial; for example, the addition of sodium acetate was necessary for efficient C-H activation of benzoic acid, likely by facilitating the deprotonation of the carboxylic acid to generate the active carboxylate species. acs.org

Theoretical and Computational Chemistry Studies on 5 Formyl 2,4 Dimethoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic makeup and inherent reactivity of 5-formyl-2,4-dimethoxybenzoic acid. Methodologies such as DFT with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)) are commonly used to compute a variety of molecular properties after optimizing the molecule's geometry to its lowest energy state.

The optimized molecular geometry reveals precise bond lengths, bond angles, and dihedral angles. For this compound, calculations would focus on the planarity of the benzene (B151609) ring and the relative orientations of the carboxylic acid, formyl, and methoxy (B1213986) substituents.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another vital output. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the oxygen atoms of the carbonyl, carboxyl, and methoxy groups are expected to be electron-rich (negative potential), while the hydrogen of the carboxylic acid and the formyl proton are electron-poor (positive potential). The analysis of the electronic structure can help classify the compound; for instance, similar compounds have been classified as semiconductors based on these types of studies. researchgate.net

The reactivity of the molecule is influenced by its functional groups. The methoxy groups (-OCH3) are electron-donating, which activates the aromatic ring, while the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing and deactivating. DFT calculations can quantify these effects through computed atomic charges (e.g., Mulliken charges), providing a detailed picture of the electronic environment that governs its chemical behavior. epstem.net

Table 1: Predicted Electronic Properties of this compound (Representative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum calculations focus on a single molecule, molecular dynamics (MD) simulations model the behavior of an ensemble of molecules over time. These simulations are invaluable for understanding the intermolecular forces that dictate the bulk properties of this compound, such as its crystal structure, solubility, and melting point.

A powerful tool often used in conjunction with or to analyze crystal structures is Hirshfeld surface analysis. This computational method partitions the crystal space, allowing for the visualization and quantification of intermolecular contacts. bohrium.com For this compound, Hirshfeld analysis would likely reveal several key interactions:

Hydrogen Bonding: The most significant interaction is expected to be strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, often leading to the formation of centrosymmetric dimers. This is a dominant interaction in the crystal packing of many benzoic acid derivatives. researchgate.netbohrium.com

C-H···O Interactions: Weaker hydrogen bonds between carbon-hydrogen bonds (from the ring, formyl, or methoxy groups) and oxygen atoms (from carbonyl or methoxy groups) also contribute to the stability of the crystal lattice.

π···π Stacking: Depending on the packing arrangement, interactions between the aromatic rings of adjacent molecules may also occur, further stabilizing the structure.

MD simulations can model these interactions dynamically, providing insight into the stability of different crystal polymorphs and the molecule's behavior in solution, such as its interaction with solvent molecules.

Table 2: Summary of Predicted Intermolecular Interactions for this compound

| Interaction Type | Description | Predicted Significance |

| O-H···O Hydrogen Bonds | Strong interaction between the carboxylic acid groups. | Dominant role in crystal packing. researchgate.net |

| C-H···O Interactions | Weaker hydrogen bonds involving C-H and oxygen atoms. | Significant contributor to lattice stability. |

| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | High percentage of surface contacts. bohrium.com |

| π···π Stacking | Interactions between the electron clouds of aromatic rings. | Possible, depending on crystal packing. |

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to verify experimental data or to aid in the structural elucidation of new compounds.

NMR Spectroscopy: Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These calculated values are often linearly correlated with experimental shifts. By applying a scaling factor (δ_exp = a + b * δ_calc), a high degree of accuracy can be achieved, helping to assign specific peaks in the experimental spectrum to particular atoms in the molecule. epstem.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. These theoretical frequencies are typically scaled by an appropriate factor to account for anharmonicity and other systematic errors, resulting in a predicted IR spectrum that can be compared directly with an experimental one. This aids in the identification of characteristic vibrations for the C=O (carbonyl and carboxyl), O-H (carboxyl), C-O (ether), and C-H bonds.

Conformational analysis is another critical area where computational modeling excels. This compound has several rotatable single bonds, primarily concerning the orientation of the -COOH, -CHO, and -OCH₃ groups. Theoretical calculations can map the potential energy surface by rotating these bonds, identifying the lowest-energy conformers (the most stable 3D shapes) and the energy barriers between them. This analysis is crucial as the molecule's conformation can significantly influence its reactivity and biological activity.

Table 3: Example of Calculated vs. Experimental ¹³C NMR Shifts (Illustrative)

| Carbon Atom | Calculated Shift (ppm) | Scaled Shift (ppm) | Experimental Shift (ppm) | Assignment |

| C=O (Carboxyl) | 162.5 | 168.0 | 168.2 | -COOH |

| C=O (Formyl) | 185.0 | 191.1 | 191.3 | -CHO |

| C-COOH | 115.2 | 118.9 | 119.1 | C1 |

| C-OCH₃ (ortho) | 160.1 | 165.3 | 165.5 | C2 |

| C-H | 98.6 | 101.5 | 101.7 | C3 |

| C-OCH₃ (para) | 163.4 | 168.6 | 168.8 | C4 |

| C-CHO | 118.8 | 122.5 | 122.7 | C5 |

| C-H | 109.7 | 113.2 | 113.4 | C6 |

Structure-Reactivity Relationships through Computational Modeling

Computational modeling integrates the findings from electronic structure, intermolecular interactions, and conformational analysis to build a comprehensive understanding of structure-reactivity relationships. d-nb.info By analyzing the computed properties, one can predict how this compound will behave in various chemical environments.

The MEP map, for instance, clearly delineates the sites for electrophilic and nucleophilic attack. The negative potential around the carbonyl and methoxy oxygens indicates their role as hydrogen bond acceptors or sites for interaction with electrophiles. The positive potential on the carboxylic acid proton highlights its acidity.

The distribution of electron density, influenced by the competing effects of the electron-donating methoxy groups and electron-withdrawing formyl and carboxyl groups, dictates the regioselectivity of reactions like electrophilic aromatic substitution. Computational models can predict the relative stability of the intermediates formed during such reactions, thereby explaining why substitution occurs at a specific position on the aromatic ring.

Furthermore, by understanding the stable conformations of the molecule, chemists can infer which functional groups are sterically accessible and which are hindered. This knowledge is critical for designing selective synthetic routes. The study of intermolecular interactions through methods like Hirshfeld analysis not only explains the solid-state structure but also provides insights into crystal engineering and the design of co-crystals with desired properties. In essence, computational modeling provides a predictive framework that links the molecule's three-dimensional and electronic structure directly to its chemical function and reactivity.

Advanced Spectroscopic and Analytical Methodologies in Research on 5 Formyl 2,4 Dimethoxybenzoic Acid

High-Resolution Mass Spectrometry for Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of 5-Formyl-2,4-dimethoxybenzoic acid and its reaction products. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions. This precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.

In a typical synthetic procedure involving this compound (C₁₀H₁₀O₅, exact mass: 210.05282), HRMS can be used to confirm the identity of the product. For instance, in a reductive amination reaction, the formyl group is converted to an amine. HRMS would be used to verify the mass of the resulting amino acid, confirming the successful transformation and ruling out potential side products. The technique is also invaluable for identifying unknown impurities or byproducts by proposing elemental compositions based on their accurate mass, which can then be further investigated.

Table 1: Theoretical HRMS Data for this compound and a Hypothetical Derivative

| Compound | Molecular Formula | Exact Mass (Da) | Adduct | m/z (Calculated) |

|---|---|---|---|---|

| This compound | C₁₀H₁₀O₅ | 210.05282 | [M+H]⁺ | 211.06010 |

This table is illustrative and based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, and it is extensively used to characterize derivatives of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (~10 ppm), the two aromatic protons (with characteristic splitting patterns based on their positions), the two methoxy (B1213986) groups (as singlets), and the acidic proton of the carboxylic acid (which can be a broad singlet). When this compound is converted into a derivative, changes in the NMR spectrum provide unequivocal evidence of the transformation. For example, the reduction of the formyl group to a hydroxymethyl group would result in the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the -CH₂OH group.

Similarly, ¹³C NMR provides information on each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, and the methoxy carbons all appear at characteristic chemical shifts. Data from related isomers, such as 5-Formyl-2,3-dimethoxybenzoic acid, can provide comparative insights into expected spectral features rsc.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| -COOH | 11.0 - 13.0 | ~168 |

| -CHO | 9.8 - 10.5 | ~191 |

| Ar-H (position 6) | 7.8 - 8.2 | ~135 |

| Ar-H (position 3) | 6.5 - 6.8 | ~100 |

| -OCH₃ (position 4) | 3.9 - 4.1 | ~56 |

| -OCH₃ (position 2) | 3.8 - 4.0 | ~56 |

Note: These are predicted values based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Chemical Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying functional groups and monitoring their changes during chemical reactions involving this compound. These methods are based on the principle that molecular bonds vibrate at specific frequencies.

The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. A strong, broad absorption around 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid dimer. Two distinct carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid (around 1700 cm⁻¹) and another for the aldehyde (around 1685 cm⁻¹). The C-O stretching of the methoxy groups would also be present, typically in the 1250-1000 cm⁻¹ region.

During a chemical transformation, such as the esterification of the carboxylic acid, the broad O-H band would disappear, and the C=O stretch would shift to a higher frequency (~1730 cm⁻¹), confirming the formation of the ester. These techniques provide a rapid and effective way to track the progress of a reaction.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1680 - 1710 |

| Aldehyde (-CHO) | C=O stretch | 1670 - 1690 |

| Aldehyde (-CHO) | C-H stretch | 2810 - 2850 and 2710 - 2750 |

| Methoxy (-OCH₃) | C-O stretch | 1000 - 1250 |

Data compiled from general spectroscopic tables and studies on similar compounds like 2,4-dimethylbenzoic acid and other benzoic acid derivatives.

X-ray Crystallography for Solid-State Structure Determination of Synthesized Compounds

This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. Furthermore, it reveals how molecules pack together in the crystal lattice, detailing intermolecular interactions like hydrogen bonding. For 2,4-dimethoxybenzoic acid, studies have shown it forms a typical hydrogen-bonded dimer with a neighboring molecule in the solid state nih.gov. The introduction of a formyl group at the 5-position would be expected to influence this packing, potentially introducing new intermolecular interactions involving the aldehyde group. Obtaining a crystal structure of a derivative of this compound would provide incontrovertible proof of its structure.

Table 4: Crystallographic Data for the Precursor, 2,4-Dimethoxybenzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.971 (3) |

| b (Å) | 6.837 (2) |

| c (Å) | 15.689 (5) |

| β (°) | 90.73 (3) |

Data obtained from the study of 2,4-dimethoxybenzoic acid. nih.gov

Advanced Chromatographic Techniques for Isolation and Purity Assessment of Synthetic Intermediates

Advanced chromatographic techniques are fundamental to the synthesis of derivatives from this compound, serving the dual purposes of reaction monitoring and product purification.

Thin-Layer Chromatography (TLC) is frequently used for rapid, qualitative monitoring of reaction progress. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane), chemists can visualize the consumption of the starting material and the appearance of the product.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis of both reaction progress and the final product's purity. Using a C18 column with a UV detector, a gradient of solvents (such as acetonitrile (B52724) and water) can separate the starting material, intermediates, and the final product. The area under each peak corresponds to the relative amount of that compound, allowing for accurate purity assessment.

For preparative purposes, column chromatography is the method of choice for isolating the desired product from unreacted starting materials and byproducts. The crude reaction mixture is loaded onto a column packed with a stationary phase like silica gel, and a solvent or solvent mixture is passed through to elute the components at different rates, leading to their separation. These methods are essential for obtaining the high-purity materials required for subsequent synthetic steps and final characterization.

Table 5: Common Chromatographic Methods in Benzoic Acid Derivative Synthesis

| Technique | Stationary Phase | Common Mobile Phase(s) | Application |

|---|---|---|---|

| TLC | Silica Gel | Ethyl Acetate / Hexane | Reaction Monitoring |

| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water | Purity Assessment, Quantitative Analysis |

Preclinical Research Directions and Biological Activity Insights Mechanism Focused

Investigation of Molecular Targets and Pathways in in vitro Biological Systems

The utility of 5-Formyl-2,4-dimethoxybenzoic acid as a precursor for various bioactive compounds suggests that its core structure can be tailored to interact with a range of molecular targets. Research has indicated that derivatives of closely related methoxybenzoic acids are implicated in several key biological pathways. For instance, compounds derived from benzoic acid structures are being explored for their roles as activators of peroxisome proliferator-activated receptors (PPARs) and as inhibitors of protein tyrosine phosphatase 1B (PTP1B), both of which are significant targets in the research of metabolic diseases.

Furthermore, the broader class of phenolic compounds, which includes benzoic acid derivatives, has been shown to possess a wide array of biological activities, including antioxidant, antiviral, antibiotic, antifungal, and anticancer effects. mdpi.com The investigation into the anticancer potential of such compounds has revealed interactions with critical cellular pathways, including the induction of apoptosis and the modulation of apoptosis-related genes like p53. mdpi.com Given this context, future in vitro studies on derivatives of this compound could be directed towards evaluating their effects on these and other relevant cellular targets.

Structure-Activity Relationship (SAR) Studies of Derivatives as Molecular Probes

The chemical structure of this compound, featuring a carboxylic acid, a formyl group, and two methoxy (B1213986) groups on a benzene (B151609) ring, offers multiple points for modification, making it an excellent candidate for structure-activity relationship (SAR) studies. SAR investigations are crucial for optimizing the biological activity of a lead compound. By systematically altering the functional groups on the aromatic ring, researchers can elucidate which parts of the molecule are essential for its biological effects. d-nb.info

For example, the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, while the carboxylic acid itself can be esterified. The two methoxy groups also influence the electronic environment of the ring and can be modified to modulate activity.

A pertinent example of SAR studies on related structures involves cholinesterase inhibitors. In a study on (5-formylfuran-2-yl) methyl benzoates, the substitution pattern on the benzoate (B1203000) ring was shown to be critical for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). bohrium.comresearchgate.net Specifically, a derivative with a 3,4-dimethoxy substitution was synthesized and evaluated, demonstrating the impact of these functional groups on biological activity. bohrium.comresearchgate.net Such studies provide a blueprint for how derivatives of this compound could be systematically modified and tested to develop potent and selective molecular probes for various biological targets.

Potential as a Scaffold for Rational Design in Drug Discovery Initiatives

A scaffold in drug discovery is a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. This compound is well-positioned to serve as such a scaffold. Its inherent chemical functionalities allow for the attachment of different chemical moieties, enabling the exploration of a broad chemical space. whiterose.ac.uk

The concept of lead-oriented synthesis, which aims to efficiently generate libraries of diverse three-dimensional compounds for biological screening, is highly relevant to the utility of this compound. whiterose.ac.uk The presence of ortho and para-directing methoxy groups, along with the meta-directing formyl and carboxyl groups, provides a rich chemical landscape for regioselective modifications.

The use of benzoic acid derivatives in the synthesis of kinase inhibitors further underscores the potential of this scaffold. For instance, the synthesis of Icotinib, an EGFR inhibitor, starts from 2-amino-4,5-dimethoxybenzoic acid, a structurally related compound. acs.org This highlights how the dimethoxybenzoic acid core can be a key component in the rational design of targeted therapies. The versatility of this scaffold is also demonstrated in its use for creating complex heterocyclic systems through reactions like palladium-catalyzed cross-coupling.

Preclinical in vitro Model Applications for Mechanistic Efficacy Studies

Given the potential biological activities of compounds derived from this compound, a variety of preclinical in vitro models would be appropriate for mechanistic efficacy studies. For instance, if derivatives are designed as anticancer agents, a panel of human cancer cell lines could be employed to assess their cytotoxic and antiproliferative effects. mdpi.comnih.gov

In such studies, assays to determine the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) would be standard. nih.gov Furthermore, to elucidate the mechanism of action, techniques like flow cytometry can be used to analyze the cell cycle and detect apoptosis. nih.gov Staining with fluorescent dyes such as Hoechst 33258 can reveal changes in nuclear morphology characteristic of apoptosis, like chromatin condensation and fragmentation. nih.gov

For derivatives targeting metabolic diseases, in vitro models could include cell-based assays to measure the activation of PPARs or the inhibition of PTP1B. The choice of the specific in vitro model would be dictated by the intended biological target of the synthesized derivatives.

Future Perspectives and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis and derivatization of complex molecules like 5-Formyl-2,4-dimethoxybenzoic acid are increasingly benefiting from the adoption of advanced manufacturing technologies. Flow chemistry and automated synthesis platforms represent a paradigm shift from traditional batch processing, offering enhanced control, safety, and efficiency.

Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers several advantages for the synthesis and transformation of this compound. Key benefits include:

Precise Temperature and Pressure Control: Enables reactions to be run under conditions that are difficult or hazardous to achieve in batch reactors, potentially leading to higher yields and selectivities.

Improved Safety: The small reaction volumes inherent to flow systems minimize the risks associated with handling reactive intermediates or exothermic reactions.

Enhanced Mixing: Rapid and efficient mixing in microreactors can accelerate reaction rates and improve product uniformity.

Scalability: Scaling up production is simplified by running the flow system for longer durations or by "numbering-up" (running multiple systems in parallel).

While specific flow synthesis routes for this compound are not yet widely published, the principles are readily applicable. For instance, multi-step sequences involving formylation, oxidation, or esterification could be telescoped into a single continuous process, reducing manual handling and purification steps.

Automated Synthetic Platforms: Automated platforms, including robotic systems and solid-phase synthesis, are poised to accelerate the exploration of the chemical space around this compound. A related methodology has been demonstrated in the solid-phase synthesis of oligoamides, which utilized a 5-formyl-4-alkoxy-2-methoxybenzoic acid derivative as a monomer. semanticscholar.org This approach involves anchoring the benzoic acid to a solid support and sequentially adding building blocks, with automated washing and deprotection steps. Adapting this for this compound could enable the rapid generation of libraries of amides, esters, and other derivatives for screening in various applications.

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Multi-step synthesis, nitration, oxidation, reduction | Enhanced safety, precise process control, rapid optimization, seamless scalability |

| Automated Synthesis | Library synthesis of amides and esters for drug discovery | High-throughput screening, rapid lead identification, miniaturization |

| Solid-Phase Synthesis | Creation of oligoamides and other polymers | Simplified purification, automation potential |

Applications in Interdisciplinary Materials Science and Nanotechnology